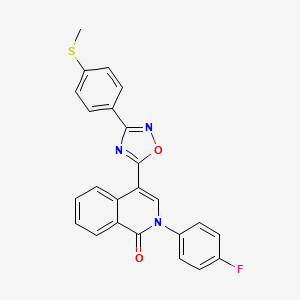

2-(4-fluorophenyl)-4-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)isoquinolin-1(2H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(4-Fluorophenyl)-4-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)isoquinolin-1(2H)-one is a heterocyclic compound featuring an isoquinolin-1(2H)-one core fused with a 1,2,4-oxadiazole ring. The 1,2,4-oxadiazole moiety is widely studied in medicinal chemistry for its stability, hydrogen-bonding capacity, and role in enhancing bioavailability . Its synthesis likely involves coupling reactions between isoquinolinone precursors and functionalized oxadiazole intermediates, similar to methods described for related compounds .

Biological Activity

The compound 2-(4-fluorophenyl)-4-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)isoquinolin-1(2H)-one is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound is characterized by the presence of an isoquinoline moiety, a fluorophenyl group, and a methylthio-substituted oxadiazole. The molecular formula is C20H16FN3O2S with a molecular weight of approximately 373.42 g/mol. The compound is expected to exhibit diverse biological activities due to its intricate structure.

Anticancer Activity

Several studies have indicated that derivatives of isoquinoline and oxadiazole possess significant anticancer properties. For instance, compounds containing oxadiazole rings have shown promising results against various cancer cell lines:

- Mechanism of Action : These compounds often induce apoptosis in cancer cells through the activation of caspases and inhibition of cell proliferation pathways.

- Case Study : A derivative similar to our compound demonstrated cytotoxic effects on MCF-7 breast cancer cells with an IC50 value of 5.10 µM, indicating that structural modifications can enhance the anticancer efficacy of these compounds .

Antioxidant Activity

Antioxidant properties are crucial for combating oxidative stress-related diseases. The presence of the methylthio group in this compound may enhance its ability to scavenge free radicals:

- Study Findings : In vitro assays have shown that compounds with similar structures significantly reduce lipid peroxidation levels, suggesting strong antioxidant capabilities .

Antimicrobial Activity

The antimicrobial potential of oxadiazole derivatives has been well-documented:

- Research Insights : Compounds with similar substituents have exhibited activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of vital metabolic pathways .

Data Table: Biological Activity Overview

Discussion

The diverse biological activities exhibited by This compound suggest its potential as a lead compound in drug development. The combination of the isoquinoline core with fluorinated and thioether functionalities may provide synergistic effects that enhance its pharmacological profiles.

Comparison with Similar Compounds

Structural Analogues

Table 1: Key Structural Analogues and Their Features

- Core Heterocycle : The oxadiazole ring in the target compound offers greater metabolic stability compared to triazole derivatives (e.g., ), which are prone to oxidative degradation .

Physicochemical Properties

Table 3: Physicochemical Comparison

*LogP values estimated using fragment-based methods.

- The target compound’s methylthio group increases LogP compared to methoxy or hydroxylated analogues, suggesting improved lipid solubility .

Properties

IUPAC Name |

2-(4-fluorophenyl)-4-[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H16FN3O2S/c1-31-18-12-6-15(7-13-18)22-26-23(30-27-22)21-14-28(17-10-8-16(25)9-11-17)24(29)20-5-3-2-4-19(20)21/h2-14H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVWDFHPYFYCNRQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C2=NOC(=N2)C3=CN(C(=O)C4=CC=CC=C43)C5=CC=C(C=C5)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H16FN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.